molecular formula C18H12BrClN2O5 B3905051 (5E)-1-(3-bromophenyl)-5-(3-chloro-4-hydroxy-5-methoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

(5E)-1-(3-bromophenyl)-5-(3-chloro-4-hydroxy-5-methoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B3905051
M. Wt: 451.7 g/mol
InChI Key: MPQAXTDVXZRLCA-LFYBBSHMSA-N
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Description

(5E)-1-(3-bromophenyl)-5-(3-chloro-4-hydroxy-5-methoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Properties

IUPAC Name

(5E)-1-(3-bromophenyl)-5-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrClN2O5/c1-27-14-7-9(6-13(20)15(14)23)5-12-16(24)21-18(26)22(17(12)25)11-4-2-3-10(19)8-11/h2-8,23H,1H3,(H,21,24,26)/b12-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPQAXTDVXZRLCA-LFYBBSHMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC(=CC=C3)Br)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC(=CC=C3)Br)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-1-(3-bromophenyl)-5-(3-chloro-4-hydroxy-5-methoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-bromobenzaldehyde with 3-chloro-4-hydroxy-5-methoxybenzaldehyde in the presence of a base to form the corresponding benzylidene intermediate. This intermediate is then reacted with a pyrimidine-2,4,6-trione derivative under acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5E)-1-(3-bromophenyl)-5-(3-chloro-4-hydroxy-5-methoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond in the benzylidene moiety can be reduced to form a saturated derivative.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents such as sodium methoxide (NaOCH₃) or sodium hydride (NaH) in the presence of suitable solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield a saturated derivative.

Scientific Research Applications

Chemistry

In chemistry, (5E)-1-(3-bromophenyl)-5-(3-chloro-4-hydroxy-5-methoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biology, this compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Researchers may investigate its interactions with various biological targets and its effects on cellular processes.

Medicine

In medicine, this compound could be explored as a potential therapeutic agent

Industry

In industry, this compound may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds. Its unique properties could be harnessed for various industrial applications.

Mechanism of Action

The mechanism of action of (5E)-1-(3-bromophenyl)-5-(3-chloro-4-hydroxy-5-methoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are likely mediated through the modulation of these targets, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-1-(3-bromophenyl)-5-(3-chloro-4-hydroxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
  • (5E)-1-(3-bromophenyl)-5-(4-hydroxy-5-methoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
  • (5E)-1-(3-chlorophenyl)-5-(3-chloro-4-hydroxy-5-methoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

Uniqueness

The uniqueness of (5E)-1-(3-bromophenyl)-5-(3-chloro-4-hydroxy-5-methoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione lies in its specific combination of functional groups and structural features. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-1-(3-bromophenyl)-5-(3-chloro-4-hydroxy-5-methoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
Reactant of Route 2
(5E)-1-(3-bromophenyl)-5-(3-chloro-4-hydroxy-5-methoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

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